L-Tagatose

Overview

Description

L-Tagatose is a monosaccharide that has garnered significant interest due to its health benefits and similar properties to sucrose. It is recognized as a low-calorie sweetener and can be used as an intermediate for the synthesis of other optically active compounds. Additionally, it finds applications as an additive in detergents, cosmetics, and pharmaceutical formulations .

Synthesis Analysis

The synthesis of this compound is primarily achieved through the biotransformation of D-galactose using various biocatalysts. L-Arabinose isomerase (L-AI) is the most commonly used enzyme for this purpose due to its industrial feasibility, using D-galactose as a substrate . Several studies have focused on optimizing the production of this compound by employing different microbial strains and biocatalysis systems. For instance, L-AI from Lactobacillus fermentum displayed on the spore surface of Bacillus subtilis has shown high bioactivity and stability, which is favorable for this compound production . Similarly, the use of hybrid nanoflowers composed of manganese phosphate and L-AI has been reported to enhance the kinetic parameters of the enzyme, thus improving the synthesis process .

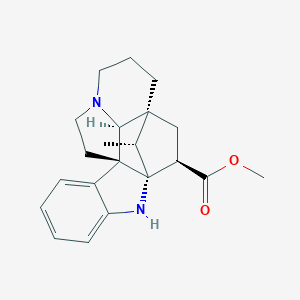

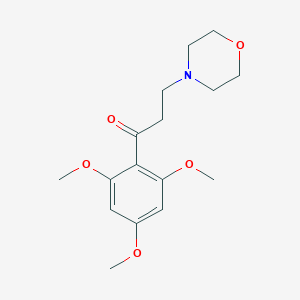

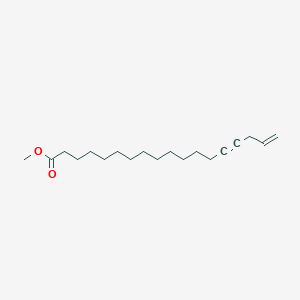

Molecular Structure Analysis

The molecular structure of this compound is similar to that of sucrose, which accounts for its sweetening properties. The enzyme L-AI plays a crucial role in the isomerization of D-galactose to D-Tagatose, and its structural properties have been preserved even when assembled in hybrid nanoflowers . The molecular mass and amino acid sequence of L-AI from various sources have been characterized, providing insights into the enzyme's structure-function relationship .

Chemical Reactions Analysis

The primary chemical reaction involved in the production of this compound is the isomerization of D-galactose. This reaction is catalyzed by L-AI, which has been cloned and expressed from various microbial sources. The enzyme's activity and stability are influenced by factors such as temperature, pH, and the presence of metal ions . Rational design and mutagenesis have been employed to enhance the enzyme's activity towards D-galactose, leading to improved production of this compound .

Physical and Chemical Properties Analysis

This compound exhibits physical and chemical properties that make it suitable as a functional sweetener. It is a ketohexose that can be used in various food applications due to its humectant properties and low-caloric content . The optimal conditions for the isomerization reaction, such as temperature and pH, have been determined for different L-AI enzymes, which are crucial for maximizing the yield of this compound . Immobilization techniques, such as alginate encapsulation and spore surface display, have been developed to enhance the stability and reusability of the biocatalysts, thereby improving the efficiency of this compound production .

Scientific Research Applications

Low-Calorie Sweetener and Food Additive

L-Tagatose, also known as D-Tagatose, is primarily researched for its role as a low-calorie sweetener and food additive. It possesses similar properties to sucrose, making it an attractive alternative for sugar reduction in various food products. It has been classified as Generally Recognized As Safe (GRAS) by the U.S. Food and Drug Administration, indicating its safety for consumption (Oh, 2007).

Biotechnological Production

Research has focused on the biotechnological production of D-Tagatose using different microbial strains and enzymes. For example, the use of L-arabinose isomerase (L-AI) for the isomerization of D-galactose to D-tagatose is a promising method for industrial-scale production. This process involves gene cloning, purification, and characterization of L-AI from various sources, including Bacillus stearothermophilus and Lactobacillus fermentum (Cheng, Mu, & Jiang, 2010).

Enzymatic Synthesis

Another area of interest is the enzymatic synthesis of this compound. A novel enzymatic method for its production has been developed, utilizing galactitol dehydrogenase and water-forming NADH oxidase. This method avoids by-product formation and achieves high yields, making it a cleaner and more promising route for industrial biosynthesis (Su, Li, Li, Fan, Liu, & Zhang, 2021).

Application in Functional Foods

D-Tagatose is not only used as a sweetener but also has potential applications in functional foods. Its low-caloric value and sweetness comparable to sucrose make it an ideal candidate for use in dietary supplements and health-oriented food products. Moreover, the production of D-Tagatose from lactose-containing feedstock, such as whey, has been explored, which could provide an alternative for dairy industry by-products (Wanarska & Kur, 2012).

Mechanism of Action

The major part of ingested tagatose is fermented in the colon by indigenous microflora, resulting in the production of short-chain fatty acids . The short-chain fatty acids are absorbed almost completely and metabolized . Since it is metabolized differently from sucrose, tagatose has a minimal effect on blood glucose and insulin levels .

Safety and Hazards

L-Tagatose is generally recognized as safe by the Food and Agriculture Organization and the World Health Organization, and has been since 2001 . Consumption of more than about 30 grams of tagatose in a dose may cause gastric disturbance in some people, as it is mostly processed in the large intestine, similar to soluble fiber .

Future Directions

In the future, research studies must be focused more on shaping L-AIs as powerful biocatalysts to produce L-Tagatose at an industrial scale that necessitates for the human welfare . The research studies should also focus on producing this compound from cheap renewable feedstocks and methods like immobilization and cell-surface display of L-AIs for efficient uptake and biotransformation of D-galactose .

properties

IUPAC Name |

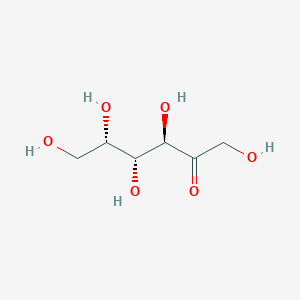

(3R,4R,5S)-1,3,4,5,6-pentahydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHIKXHVCXFQLS-LFRDXLMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@H](C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318451 | |

| Record name | L-Tagatose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17598-82-2, 551-68-8 | |

| Record name | L-Tagatose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17598-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tagatose, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tagatose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Psicose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAGATOSE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41IX5VHE3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is L-tagatose, and how does it differ from other sugars?

A1: this compound is a rare ketohexose, meaning it's a six-carbon sugar with a ketone group. Unlike common sugars like glucose or fructose, this compound is found in very low amounts in nature. []

Q2: How is this compound produced?

A2: this compound can be produced through various methods, including:

- Microbial conversion: Bacteria like Enterobacter aerogenes and Klebsiella pneumoniae can convert L-psicose and galactitol, respectively, into this compound. [, , ]

- Enzymatic synthesis: Enzymes like D-tagatose 3-epimerase, L-arabinose isomerase, and galactitol dehydrogenase can be used to convert readily available sugars like D-fructose, D-galactose, and galactitol into this compound. [, , , , , , , , , ]

- Chemical synthesis: While less common, this compound can be synthesized chemically, for example, using a Zn(II)-mediated addition of 2-furyllithium to a polyoxygenated aldehyde derived from L-threose. [, ]

Q3: Are there analytical methods to identify and quantify this compound?

A3: Yes, this compound can be identified and quantified using methods like High-Performance Liquid Chromatography (HPLC), 13C-Nuclear Magnetic Resonance (13C-NMR) spectroscopy, and optical rotation measurements. [, ]

Q4: What are the potential applications of this compound?

A4: this compound has shown potential in several areas, including:

- Low-calorie sweetener: this compound has a similar sweetness profile to sucrose but with a significantly lower caloric value, making it a potential sugar substitute. [, ]

- Pharmaceutical applications: this compound can be used as a chiral building block for synthesizing various pharmaceutical compounds. []

Q5: How does this compound compare to other rare sugars like D-psicose and D-tagatose?

A5: All three are ketohexoses, but they differ in their stereochemistry. This leads to variations in their sweetness, metabolic pathways, and potential applications. For example, D-psicose has shown promising anti-diabetic effects, while D-tagatose is already used commercially as a low-calorie sweetener. [, , , , , ]

Q6: Are there any studies on the effects of this compound on human health?

A6: While research on this compound is ongoing, current studies are primarily focused on its production and characterization. More comprehensive studies are needed to fully understand its effects on human health, including its absorption, metabolism, and potential benefits or risks. []

Q7: What enzymes are involved in the production of this compound, and how can their efficiency be improved?

A7: Several enzymes play a crucial role in this compound production:

- D-tagatose 3-epimerase (DTE): Catalyzes the conversion of D-fructose to D-psicose and L-sorbose to this compound. Directed evolution has been employed to enhance DTE's activity and stability, leading to highly efficient biocatalysts for rare sugar production. [, ]

- L-arabinose isomerase: This enzyme converts D-galactose to D-tagatose. Thermostable variants have been immobilized for continuous production in bioreactors, enhancing stability and enabling higher yields. [, , ]

- Galactitol dehydrogenase: This enzyme facilitates the conversion of galactitol to this compound. Combining it with NADH oxidase enables efficient this compound synthesis through in situ cofactor regeneration. [, ]

Q8: How is the efficiency of enzymatic this compound production optimized?

A8: Several strategies are employed for optimization:

- Enzyme engineering: Techniques like directed evolution enhance enzyme properties like activity, stability, and substrate specificity. This has led to the development of thermostable variants and mutants with improved performance for specific substrates. [, ]

- Immobilization: Immobilizing enzymes on various supports enhances their stability and reusability, making the production process more cost-effective. Packed-bed bioreactors with immobilized enzymes have been successfully used for continuous this compound production. [, , ]

- Process optimization: Factors such as pH, temperature, substrate concentration, and the presence of metal ions like manganese are crucial for optimizing enzymatic reactions and maximizing this compound yield. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro](/img/structure/B102450.png)